2-Fluoro-4-methylpyridin-3-amine
Overview
Description
2-Fluoro-4-methylpyridin-3-amine is an organic compound with the molecular formula C6H7FN2. It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the second position and a methyl group at the fourth position of the pyridine ring.
Scientific Research Applications
2-Fluoro-4-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of advanced materials with specific electronic properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P261;P280;P305+P351+P338 .
Relevant Papers
The relevant papers for “2-Fluoro-4-methylpyridin-3-amine” include studies on the synthesis of fluoropyridines , the chemical and biophysical characterization of a novel potassium channel blocker , and the synthesis of novel pyridine derivatives .
Mechanism of Action
Target of Action
It’s structurally similar to 3-fluoro-5-methylpyridin-4-amine, which is known to be a potassium (k+) channel blocker . K+ channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .
Biochemical Pathways
The blocking of k+ channels can affect the action potential propagation in neurons, which is a critical process in the nervous system .
Pharmacokinetics
Its structural analog, 3-fluoro-5-methylpyridin-4-amine, exhibits competitive inhibition of the cytochrome p450 enzyme cyp2e1 , which is responsible for the metabolism of many drugs and chemicals.
Result of Action
The blocking of k+ channels can enhance impulse conduction in neurons , which could potentially improve neurological functions in certain conditions.
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-methylpyridin-3-amine has been found to interact with potassium (K+) channels . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with K+ channels suggests that this compound may have a role in nerve signal transmission .
Cellular Effects
The effects of this compound on cells are largely related to its interaction with K+ channels . By binding to these channels, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically K+ channels . This binding reduces the leakage of intracellular K+ and enhances impulse conduction, potentially influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylpyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 4-methyl-3-nitropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of amines .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 4-Methylpyridine
- 3-Aminopyridine
Comparison: 2-Fluoro-4-methylpyridin-3-amine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, making it more reactive and selective in certain chemical reactions compared to its analogs. Additionally, the fluorine atom enhances the compound’s stability and lipophilicity, which can be advantageous in medicinal chemistry applications .
Properties
IUPAC Name |
2-fluoro-4-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQQKPXTKXTEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376774 | |
Record name | 2-Fluoro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173435-32-0 | |
Record name | 2-Fluoro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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